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molecular formula C11H12O3 B1354886 Methyl chroman-2-carboxylate CAS No. 113771-58-7

Methyl chroman-2-carboxylate

Cat. No. B1354886
M. Wt: 192.21 g/mol
InChI Key: CLPFQFDVPGZONF-UHFFFAOYSA-N
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Patent
US04957928

Procedure details

14.2 ml of sulphuric acid (100% strength) are added to a solution of 70.34 g (0.39 mol) of 2-carboxychroman in 1400 ml of methanol and the whole is boiled under reflux for 4 hours. After cooling, the reaction mixture is concentrated by evaporation in vacuo and the residue is dissolved in diethyl ether and washed with water, cold saturated sodium hydrogen carbonate solution and again with water. The ethereal phase is dried over sodium sulphate and concentrated by evaporation in vacuo. 72.8 g (96%) of 2-methoxycarbonylchroman are obtained in the form of a pale yellow oil.
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
70.34 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([CH:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[O:10]1)([OH:8])=[O:7].[CH3:19]O>>[CH3:19][O:7][C:6]([CH:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[O:10]1)=[O:8]

Inputs

Step One
Name
Quantity
14.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
70.34 g
Type
reactant
Smiles
C(=O)(O)C1OC2=CC=CC=C2CC1
Name
Quantity
1400 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated by evaporation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in diethyl ether
WASH
Type
WASH
Details
washed with water, cold saturated sodium hydrogen carbonate solution and again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal phase is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1OC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 72.8 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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